α-Aminonitrile Reactivity: Class-Level Differentiation from Simple Nitriles
This compound is classified as an α-aminonitrile, a structural class distinct from simple alkyl nitriles or aryl nitriles . The presence of an amino group (from the morpholine nitrogen) on the same carbon as the nitrile group enables deprotonation to form a nucleophilic carbanion equivalent (an acyl anion equivalent) [1]. This core reactivity, which is absent in non-α-aminonitrile analogs, permits unique synthetic transformations such as the Strecker synthesis and Ugi reaction, providing a strategic advantage in building complex molecular architectures [2].
| Evidence Dimension | Presence of α-aminonitrile structural motif |
|---|---|
| Target Compound Data | α-Aminonitrile (amino and nitrile groups on same carbon) |
| Comparator Or Baseline | Simple alkyl/aryl nitriles (e.g., benzonitrile, cyclopentanecarbonitrile) - Lacks α-amino group |
| Quantified Difference | Binary (Yes/No) |
| Conditions | Structural analysis based on molecular formula C₁₀H₁₆N₂O |
Why This Matters
Confers unique nucleophilic reactivity at the α-carbon upon deprotonation, enabling synthetic pathways unavailable to simple nitrile analogs, which is critical for specific drug intermediate synthesis.
- [1] The chemistry of deprotonated alpha-aminonitriles. (2009). Bibliographie der Universität Mainz. View Source
- [2] Kuujia. CAS No 62317-19-5 (1-(morpholin-4-yl)cyclopentane-1-carbonitrile). Kuujia Product Database. View Source
